Danofloxacin mesylate
Overview
Description
Danofloxacin mesylate is a fluoroquinolone antibiotic and a type II topoisomerase inhibitor . It has a broad antimicrobial spectrum and is used as an anti-infective agent for veterinary use only . It exhibits broad-spectrum antibacterial activity against species of Mycoplasma, Actinobacillus, Mannheima, Escherichia, and Pasturella .
Synthesis Analysis
Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . The release of danofloxacin mesylate (DFM) from microspheres was much slower than from the raw material (DFM) in the release medium . Danofloxacin mesylate liposomes were prepared using five different methods, with the ammonium sulfate gradient method with freeze-thawing steps validated as the best one .Molecular Structure Analysis
The molecular formula of Danofloxacin mesylate is C20H24FN3O6S . The crystal structure of danofloxacin mesylate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques .Chemical Reactions Analysis
A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin, difloxacin, ciprofloxacin, and sarafloxacin in honey . The sample was diluted in a 0.05 M sodium dodecyl sulfate solution buffered at pH = 3 .Physical And Chemical Properties Analysis
The molecular weight of Danofloxacin mesylate is 453.48 . The prepared liposome products were ivory white semitransparent suspension, the electron microscope appearance was intact and globular or globular-like vesicles with uniformed distribution .Scientific Research Applications
Pharmacokinetics and Formulation Development :
- Danofloxacin mesylate gelatin microspheres (DFM-GMS) were developed using an emulsion chemical crosslinking technique, showing slower release and extended elimination half-life in pigs compared to raw danofloxacin mesylate, suggesting potential for long-acting, lung-targeting dosage forms (Wang et al., 2009).
- A study on dairy cows found extensive distribution of danofloxacin from plasma to tissues and milk following subcutaneous administration, supporting its potential use in treating mastitis and other infections with a 3-day withdrawal period (Mestorino et al., 2009).
Drug Transport Mechanisms :
- Danofloxacin-mesylate is identified as a substrate for ATP-dependent efflux transporters, contributing to its effective concentrations in luminal compartments of target tissues such as lungs and intestines in animals (Schrickx & Fink-Gremmels, 2007).
Synthesis Improvement :
- Improvements in the synthesis of danofloxacin mesylate and its intermediates have been reported, leading to better quality and potential for industrial-scale manufacturing (Yan, 2004).
Environmental Impact :
- Research on the biotransformation of danofloxacin by soil microorganisms highlights the environmental impact and degradation pathways of this drug in agricultural settings (Chen et al., 1997).
Pharmacokinetics in Different Animals :
- Studies have investigated the pharmacokinetics of danofloxacin mesylate in various animals like egg chickens and European sea bass, providing insights into its absorption, distribution, metabolism, and elimination in these species (Ying et al., 2009), (Vardali et al., 2017).
Diagnostic Applications :
- RNA aptamers that selectively bind danofloxacin have been developed, which could be used for rapid and cost-effective detection of danofloxacin in foods, replacing more expensive and time-consuming methods (Han et al., 2014).
Therapeutic Efficacy :
- Danofloxacin has been evaluated for treating acute bacterial pneumonia in cattle, showing high efficacy and fewer treatment days compared to oxytetracycline (Giles et al., 1991).
Safety And Hazards
Future Directions
Recent research has focused on the pharmacokinetics of Danofloxacin mesylate in healthy and Mannheimia haemolytica infected calves . The study found that parenterally administered fluoroquinolones expose gut microbiota to high concentrations of the antibiotics . This provides a mechanistic basis for understanding the pharmacokinetics of Danofloxacin mesylate in healthy and diseased individuals .
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922988 | |
Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Danofloxacin mesylate | |
CAS RN |
119478-55-6 | |
Record name | Danofloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119478-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANOFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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